3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one
Description
The exact mass of the compound this compound is 344.17116247 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,3-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)10-15(23)22-8-6-13(7-9-22)24-14-5-4-12(11-21-14)17(18,19)20/h4-5,11,13H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJSFDUYCCCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound is an electrophilic CF3-transfer reagent. It acts by transferring a trifluoromethyl group to a variety of compounds, including secondary and primary aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles. The exact interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The downstream effects of this pathway are dependent on the specific targets and the biological context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. Given its role as a CF3-transfer reagent, it can be inferred that the compound may alter the chemical structure of its targets, potentially affecting their function.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 2-8°C. Furthermore, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species. More research is needed to fully understand the influence of environmental factors on the compound’s action.
Biological Activity
3,3-Dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one, a complex organic compound, has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and the piperidine ring structure contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 364.4 g/mol. The trifluoromethyl group is known to enhance lipophilicity and binding affinity to biological targets, making it a valuable element in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing for effective modulation of biological pathways. This interaction can lead to significant effects on cellular processes such as enzyme inhibition and receptor binding.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated various compounds for their anti-tubercular properties against Mycobacterium tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating significant activity against the pathogen .
- Enzyme Interaction Studies : Research has demonstrated that compounds containing the trifluoromethyl group can enhance inhibition potency towards specific enzymes involved in metabolic pathways. For instance, structural modifications similar to those in this compound have shown improved binding interactions with enzymes such as reverse transcriptase .
- Safety Profile : In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that the compound is non-toxic at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
